m-PEG13-acid

描述

准备方法

Synthetic Routes and Reaction Conditions

m-PEG13-acid is synthesized through the reaction of methoxy-polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid group can be introduced using various coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These agents facilitate the formation of a stable amide bond between the PEG chain and the carboxylic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

化学反应分析

Types of Reactions

m-PEG13-acid primarily undergoes bioconjugation reactions, where it forms covalent bonds with biomolecules such as proteins, peptides, and drugs. The terminal carboxylic acid group reacts with primary amine groups in the presence of coupling agents like EDC, N,N’-dicyclohexylcarbodiimide (DCC), or HATU to form stable amide bonds .

Common Reagents and Conditions

Coupling Agents: EDC, DCC, HATU

Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), dimethylformamide (DMF)

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures to ensure efficient coupling

Major Products

The major products formed from these reactions are PEGylated biomolecules, which exhibit enhanced solubility, stability, and bioavailability. These properties make them suitable for various biomedical applications .

科学研究应用

Drug Delivery Systems

m-PEG13-acid is extensively utilized in the development of drug delivery systems. Its hydrophilic nature enhances the solubility and stability of drugs, facilitating their transport through biological barriers.

Key Benefits:

- Increased Bioavailability: The incorporation of this compound can significantly improve the bioavailability of poorly soluble drugs.

- Reduced Toxicity: By modifying the drug's pharmacokinetics, this compound can help minimize toxicity and side effects.

Case Study:

A study demonstrated the effectiveness of this compound in formulating a nanoparticle system for targeted cancer therapy. The nanoparticles encapsulated a chemotherapeutic agent and exhibited improved circulation time and tumor targeting capabilities compared to non-PEGylated formulations .

Bioconjugation

This compound serves as an excellent linker in bioconjugation processes, allowing for the attachment of various biomolecules such as proteins, antibodies, and nucleic acids.

Applications:

- Antibody-Drug Conjugates (ADCs): this compound is used to conjugate cytotoxic drugs to antibodies, enhancing the selective targeting of cancer cells while sparing healthy tissues.

- Enzyme Stabilization: It can stabilize enzymes by preventing aggregation and denaturation, thereby extending their functional lifespan.

Data Table: Bioconjugation Efficiency

| Biomolecule Type | Conjugation Method | Efficiency (%) |

|---|---|---|

| Antibodies | NHS Ester Reaction | 85% |

| Enzymes | Maleimide Chemistry | 90% |

Biomedical Research

In biomedical research, this compound is employed to study cellular processes and develop diagnostic tools. Its ability to modify surfaces and improve biocompatibility makes it valuable in creating biosensors and imaging agents.

Research Findings:

A recent investigation into the use of this compound-modified nanoparticles for imaging revealed enhanced contrast in magnetic resonance imaging (MRI) due to improved water solubility and reduced nonspecific binding . This advancement opens new avenues for early disease detection.

Therapeutic Applications

The therapeutic potential of this compound extends beyond drug delivery; it is also being explored for its role in gene therapy. By facilitating the delivery of nucleic acids into cells, it enhances transfection efficiency.

Case Study: Gene Delivery

In a study involving this compound-coated liposomes for siRNA delivery, researchers observed a significant increase in gene silencing efficiency in vitro compared to traditional liposomal formulations . This suggests that this compound can be pivotal in developing effective gene therapies.

作用机制

The primary mechanism of action of m-PEG13-acid involves the formation of stable amide bonds with primary amine groups. This reaction is facilitated by coupling agents such as EDC or HATU, which activate the carboxylic acid group, allowing it to react with the amine group. The resulting PEGylated compounds exhibit improved solubility, stability, and bioavailability, making them suitable for various applications .

相似化合物的比较

m-PEG13-acid can be compared with other PEG derivatives such as m-PEG12-acid and m-PEG14-acid. While all these compounds contain a terminal carboxylic acid group, their PEG chain lengths differ, which can influence their solubility and reactivity. This compound is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity for various applications .

Similar Compounds

- m-PEG12-acid

- m-PEG14-acid

- m-PEG10-acid

These compounds share similar properties but differ in their PEG chain lengths, which can affect their performance in specific applications .

生物活性

m-PEG13-acid, a polyethylene glycol (PEG) derivative, is widely recognized for its applications in bioconjugation and drug delivery systems. This compound features a terminal carboxylic acid group that can react with primary amines to form stable amide bonds, which is crucial for its functionality in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C28H56O15

- Molecular Weight : 632.7 g/mol

- CAS Number : 2170098-33-4

- Functional Groups : Terminal carboxylic acid (-COOH) and methyl (-CH3) group.

The PEG chain enhances the solubility of this compound in aqueous environments, making it suitable for biological applications where solubility is critical .

Target of Action

The primary target of this compound is primary amine groups , which are prevalent in amino acids and proteins. The compound's carboxylic acid group facilitates the formation of stable amide bonds in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) .

The ability of this compound to form stable conjugates with biomolecules enhances the stability and bioavailability of drugs. This property is particularly valuable in drug delivery systems where prolonged circulation time and targeted delivery are desired .

Biological Applications

This compound has several significant applications:

- Drug Delivery : Enhances solubility and stability of therapeutic agents, improving their efficacy.

- Bioconjugation : Used to link proteins, peptides, or drugs for targeted delivery.

- Nanotechnology : Integral in the preparation of nanoparticles and liposomes for drug delivery and imaging.

- Surface Modification : Modifies surfaces to enhance biocompatibility and reduce non-specific binding in biomedical devices .

Case Studies

-

Immunogenicity Studies :

Research indicates that PEGylated compounds can elicit immune responses, particularly the formation of anti-PEG antibodies. A study highlighted that approximately 22%-25% of healthy individuals exhibited anti-PEG antibodies, which can affect the pharmacokinetics of PEGylated therapeutics . This aspect is critical when considering the clinical application of this compound in drug formulations. -

Therapeutic Efficacy :

In a study involving PEGylated uricase (pegloticase), it was shown that while PEGylation improved therapeutic outcomes in chronic gout patients, a significant portion developed antibodies against the PEG component, leading to reduced efficacy over time . This underscores the importance of understanding the immunogenic potential of this compound when used in therapeutic contexts.

Comparative Analysis

| Compound | PEG Chain Length | Functional Group | Reactivity with Amines | Applications |

|---|---|---|---|---|

| m-PEG12-acid | 12 | -COOH | Moderate | Drug delivery |

| This compound | 13 | -COOH | High | Bioconjugation, drug delivery |

| m-PEG14-acid | 14 | -COOH | Low | Drug delivery |

| m-PEG-NH2 | Variable | -NH2 | High | Protein conjugation |

The comparative analysis shows that this compound offers an optimal balance between solubility and steric hindrance compared to its analogs, making it particularly advantageous for various biological applications .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVDBLIIIQXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

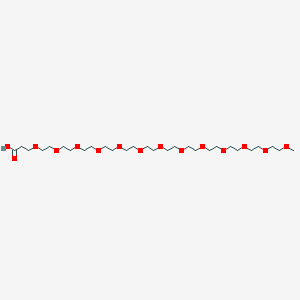

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。